molecular formula C15H19NO4 B2580329 tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 2126177-90-8

tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2580329
CAS No.: 2126177-90-8
M. Wt: 277.32
InChI Key: KAAJBUWFKPWQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Utility and Chemical Transformations

  • Tert-Butoxycarbonylation Reagent : The compound serves as a precursor for tert-butoxycarbonylation reactions. These reactions are crucial for protecting acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids in the absence of a base, proceeding chemoselectively under mild conditions (Saito, Ouchi, & Takahata, 2006).
  • Synthesis of Marine Drug Intermediates : It has been employed in the synthesis of key intermediates for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products, indicating its role in the development of potential marine drugs (Li et al., 2013).

Role in Organic Synthesis

  • Chemoselective Tert-Butoxycarbonylation : The compound is utilized as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, highlighting its utility in selective functional group protection in organic synthesis (Ouchi, Saito, Yamamoto, & Takahata, 2002).
  • Hydroformylation Reactions : Another application includes its use in hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives, showing its importance in asymmetric synthesis (Kollár & Sándor, 1993).

Applications in Material Science

  • Corrosion Inhibition Studies : Derivatives of tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions, demonstrating the compound's relevance in materials science and engineering (Faydy et al., 2019).

Properties

IUPAC Name

tert-butyl 6-formyl-5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-12-10(8-16)4-5-11(9-17)13(12)18/h4-5,9,18H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAJBUWFKPWQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.